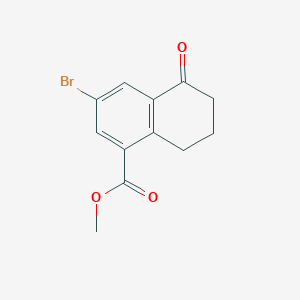
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, followed by methylation to form the ester. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in an inert solvent like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ketone group can participate in various biochemical reactions, influencing cellular pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Similar structure but lacks the methyl ester group.
Methyl 3-bromo-5-oxo-6,7,8-trihydronaphthalene-1-carboxylate: Similar structure with slight variations in the hydrogenation state.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6H,2-4H2,1H3 |
InChI Key |
PLDBQOYZBLYBOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCCC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


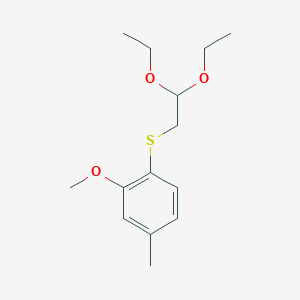
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
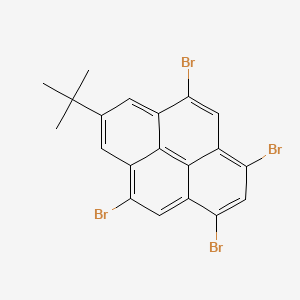
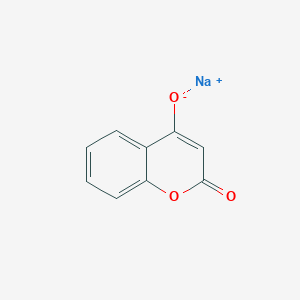
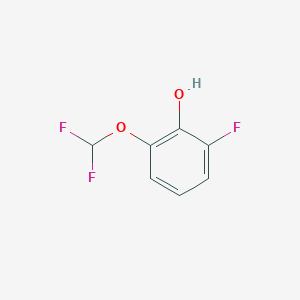
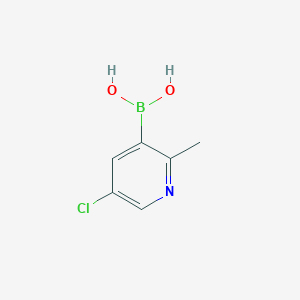
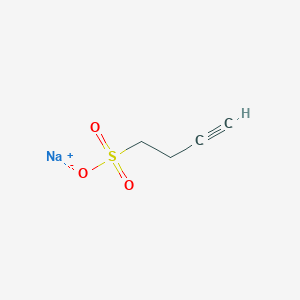
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
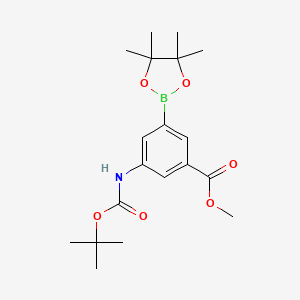
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
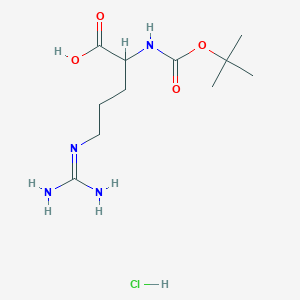
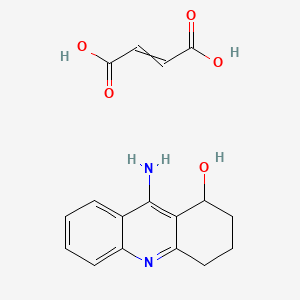
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
